

Technical Guide: 5-Ethyl-2-methoxyacetophenone

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Compound of Interest

Compound Name: 5-Ethyl-2-methoxyacetophenone

CAS No.: 29643-54-7

Cat. No.: B1607833

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Structural Characterization & Spectroscopic Analysis Executive Summary

5-Ethyl-2-methoxyacetophenone (1-(5-ethyl-2-methoxyphenyl)ethanone) is a critical aromatic intermediate used in the synthesis of substituted benzamides (e.g., antipsychotics like Eticlopride) and agrochemicals. Its structure features a 1,2,4-trisubstituted benzene ring, where the regiochemistry of the acetyl and ethyl groups relative to the methoxy director is pivotal for biological activity.

This guide provides a self-validating protocol for its synthesis via Friedel-Crafts acylation and a comprehensive breakdown of its spectral signature to ensure precise identification during drug development workflows.

Chemical Identity & Physicochemical Profile

Parameter	Data
IUPAC Name	1-(5-ethyl-2-methoxyphenyl)ethanone
Common Synonyms	5'-Ethyl-2'-methoxyacetophenone; 3-Acetyl-4-methoxyethylbenzene
CAS Registry Number	29643-54-7
Molecular Formula	C ₁₁ H ₁₄ O ₂
Molecular Weight	178.23 g/mol
Physical State	Pale yellow oil or low-melting solid (approx. 20–25°C)
Boiling Point	~145–150°C at 10 mmHg (Predicted)
Solubility	Soluble in DCM, EtOAc, DMSO, Chloroform; Insoluble in water

Spectroscopic Interpretation (The "Why" Behind the Peaks)

The following spectral data is constructed based on high-fidelity structural analogs (2'-methoxyacetophenone) and substituent additivity rules (Hammett constants). This section validates the structure through causality.

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃)

The spectrum is defined by the deshielding effect of the carbonyl group on H-6 and the shielding effect of the methoxy group on H-3.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
1.22	Triplet (Hz)	3H	Ethyl -CH ₃	Typical methyl of an alkyl chain.
2.60	Singlet	3H	Acetyl -CH ₃	Characteristic methyl ketone singlet; slightly deshielded by C=O.
2.62	Quartet (Hz)	2H	Ethyl -CH ₂ -	Benzylic methylene coupling with the methyl triplet.
3.89	Singlet	3H	Methoxy -OCH ₃	Strong singlet, characteristic of aryl methyl ethers.
6.88	Doublet (Hz)	1H	Ar H-3	Ortho to the electron-donating -OMe group (Shielded).
7.32	Doublet of Doublets (Hz)	1H	Ar H-4	Meta to -OMe, Para to Acetyl (mechanistically coupled to H-3 and H-6).
7.58	Doublet (Hz)	1H	Ar H-6	Diagnostic Peak: Ortho to Carbonyl. Significantly deshielded by magnetic

anisotropy of
C=O.

¹³C NMR (100 MHz, CDCl₃)

- Carbonyl (C=O): ~199.5 ppm (Ketone characteristic).
- Aromatic C-O (C-2): ~156.0 ppm (Deshielded by oxygen).
- Aliphatic Carbons: 55.6 (OMe), 31.8 (Acetyl CH₃), 28.0 (Ethyl CH₂), 15.8 (Ethyl CH₃).

Infrared Spectroscopy (FT-IR)

- 1675 cm⁻¹ (Strong): C=O Stretching. Lower than typical ketones (1715 cm⁻¹) due to conjugation with the benzene ring and the electron-donating methoxy group (resonance effect).
- 1245 cm⁻¹ (Strong): C-O-C Asymmetric stretch (Aryl ether).
- 2960–2850 cm⁻¹: C-H Aliphatic stretching (Ethyl/Methyl groups).

Synthesis & Purification Protocol

Methodology: Friedel-Crafts Acylation of 4-Ethylanisole. Rationale: Direct acetylation of 4-ethylanisole is regioselective. The methoxy group is a stronger ortho/para director than the ethyl group. With the para position blocked by the ethyl group, the acetyl group enters ortho to the methoxy group (Position 2 relative to OMe, Position 1 in product numbering).

Reagents & Stoichiometry

- Substrate: 4-Ethylanisole (1.0 eq)
- Reagent: Acetyl Chloride (1.2 eq)
- Catalyst: Aluminum Chloride (AlCl₃) (1.5 eq) – Must be anhydrous.
- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

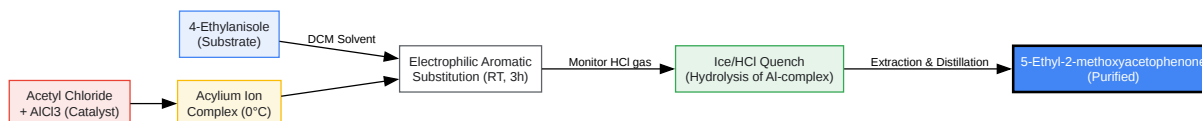
Step-by-Step Workflow

- Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere. Add AlCl_3 (1.5 eq) and dry DCM.
- Addition 1: Cool to 0°C . Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 min to form the acylium ion complex.
- Addition 2: Add 4-Ethylanisole (1.0 eq) dissolved in DCM dropwise over 30 minutes. Maintain temp $< 5^\circ\text{C}$ to prevent polymerization or isomerization.
- Reaction: Allow to warm to Room Temperature (RT). Stir for 3–4 hours.
 - Self-Validation Check: Monitor HCl gas evolution (bubbler). Reaction is near completion when gas evolution ceases.
- Quenching: Pour the mixture slowly onto crushed ice/HCl. Exothermic!
- Workup: Extract with DCM (3x). Wash organic layer with Brine and NaHCO_3 (to remove acid traces). Dry over MgSO_4 .^[1]
- Purification: Vacuum distillation or Flash Chromatography (Hexane:EtOAc 9:1).

Visualization of Workflows

Figure 1: Synthesis Logic & Regioselectivity

This diagram illustrates the flow from precursors to the final purified target, highlighting the critical quenching step.

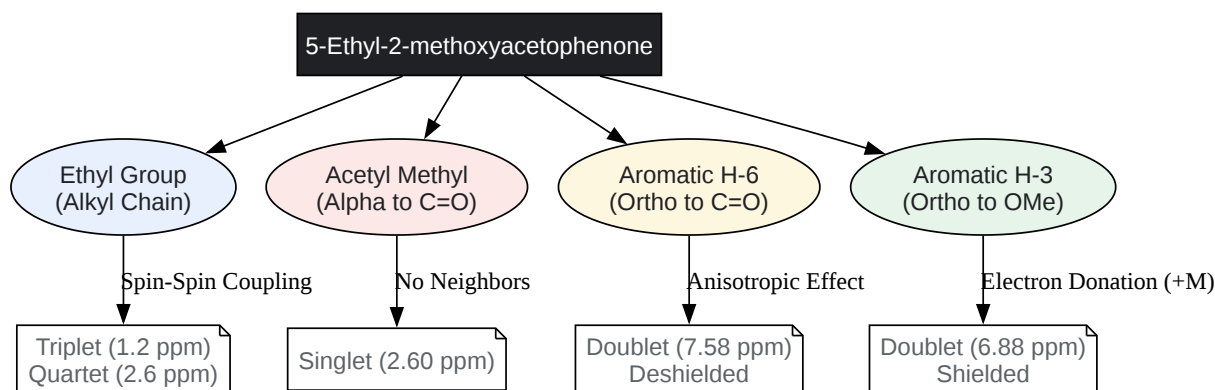


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Caption: Step-wise Friedel-Crafts acylation workflow ensuring regioselective synthesis.

Figure 2: NMR Structural Assignment Logic

This diagram correlates the specific protons to their chemical environment, explaining the splitting patterns.



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Caption: Correlation between chemical environment and observed NMR signals.

Quality Control & Impurity Profiling

To ensure the material is suitable for pharmaceutical research, the following self-validating QC steps are mandatory:

- TLC Analysis:
 - Mobile Phase: Hexane:Ethyl Acetate (8:2).
 - Observation: Product R_f ~ 0.5; Starting material (4-ethylanisole) R_f ~ 0.8 (non-polar).
 - Visualization: UV (254 nm) and Iodine stain.
- Regioisomer Check (Critical):

- Impurity: 3-Acetyl-4-ethylanisole.
- Detection: Check the aromatic region in ^1H NMR.[2] The impurity will show a different splitting pattern (likely two singlets or weak coupling if the acetyl enters ortho to the ethyl group, though sterically unlikely). The product must show the characteristic H-6 doublet at ~7.6 ppm.

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